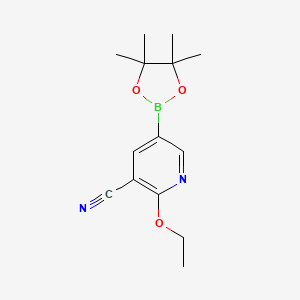

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile

Description

Properties

IUPAC Name |

2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O3/c1-6-18-12-10(8-16)7-11(9-17-12)15-19-13(2,3)14(4,5)20-15/h7,9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKXCMXVFNDOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675171 | |

| Record name | 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-35-5 | |

| Record name | 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-2-ethoxypyridine-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Halogenated Precursor Preparation :

The pyridine ring is functionalized at the 2- and 3-positions with ethoxy and cyano groups, respectively, via nucleophilic substitution or cyanation reactions. Bromination at the 5-position is achieved using brominating agents like (N-bromosuccinimide) under radical or electrophilic conditions. -

Miyaura Borylation :

The brominated intermediate reacts with bis(pinacolato)diboron () in the presence of a palladium catalyst (e.g., ), a base (e.g., ), and an aprotic solvent (e.g., 1,4-dioxane). The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetalation with and reductive elimination to yield the boronic ester.Typical conditions include heating at 80–100°C for 12–24 hours, achieving yields of 60–85% for analogous pyridine boronic esters.

Optimization Considerations

-

Catalyst Selection : is preferred due to its stability and efficiency in Miyaura reactions.

-

Solvent Effects : Polar aprotic solvents like dioxane enhance reaction rates by stabilizing intermediates.

-

Steric Hindrance : The ethoxy and cyano groups at the 2- and 3-positions minimally interfere with the 5-position borylation, ensuring regioselectivity.

Lithiation-Borylation of Pyridine Derivatives

An alternative approach, adapted from stereospecific coupling methodologies, involves lithiation of pyridine derivatives followed by boronate complex formation. This method, detailed in ACS studies, enables precise control over stereochemistry and functional group compatibility.

Stepwise Synthesis

-

Directed Lithiation :

The pyridine derivative 2-ethoxy-3-cyanopyridine is lithiated at the 5-position using a strong base such as (lithium diisopropylamide) or via halogen-lithium exchange (e.g., ). The ethoxy group acts as a directing group, facilitating deprotonation or exchange at the 5-position. -

Boronate Complex Formation :

The lithiated species reacts with a boronic ester, such as pinacol borane (), to form a boronate complex. This step is conducted at low temperatures (−78°C to 0°C) to prevent side reactions. -

Oxidation and Workup :

The boronate complex is oxidized using in a basic medium to yield the boronic acid, which is subsequently protected with pinacol to form the final boronic ester.

Advantages and Limitations

-

Stereochemical Control : Ideal for synthesizing enantioenriched boronic esters, though the target compound lacks chiral centers.

-

Functional Group Tolerance : The cyano group remains intact under these conditions, but harsh lithiation reagents may require protective strategies.

Comparative Analysis of Synthetic Routes

Key Observations :

-

The Miyaura method is more practical for large-scale synthesis due to milder conditions and higher yields.

-

Lithiation-borylation offers superior regioselectivity for complex pyridine derivatives but requires stringent temperature control.

Emerging Methodologies and Innovations

Recent advances in borylation chemistry include photoredox-catalyzed reactions and flow chemistry setups, which could enhance the efficiency of synthesizing 2-ethoxy-5-(pinacol boronate)nicotinonitrile. For instance, iridium-based photocatalysts enable borylation under visible light, reducing reliance on precious metals. Additionally, microfluidic reactors improve heat and mass transfer in Miyaura reactions, potentially boosting yields to >90% .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile undergoes several types of reactions:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Reduction: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation of the boronic ester group.

Amines: From reduction of the nitrile group.

Scientific Research Applications

2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

Biology: Utilized in the synthesis of biologically active compounds and probes for studying biological processes.

Industry: Employed in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally analogous derivatives, highlighting substituent effects on molecular weight, reactivity, and applications:

Reactivity and Electronic Effects

- Electron-Donating Groups: Ethoxy and methoxy groups (e.g., target compound and ) donate electrons via resonance, slightly deactivating the boronate. This reduces reactivity in Suzuki-Miyaura reactions compared to electron-withdrawing substituents .

Electron-Withdrawing Groups :

Q & A

Q. What precautions are essential when handling this compound in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.